Ethoxazene
Overview
Description
It is a dark green to dark red crystalline powder that is soluble in organic solvents such as alcohols, ethers, and chlorides . Etoxazene is primarily used as a biological dye and chemical indicator due to its color-changing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Etoxazene can be synthesized through the reaction of an orange-red dye with hydrochloric acid, followed by crystallization and purification of the product . The general synthetic route involves the following steps:
Reaction of the dye with hydrochloric acid: The orange-red dye is dissolved in an appropriate solvent, and hydrochloric acid is added to the solution. The reaction mixture is stirred at room temperature until the reaction is complete.
Crystallization: The reaction mixture is cooled, and the product is allowed to crystallize out of the solution.
Purification: The crude product is purified by recrystallization from an appropriate solvent to obtain pure etoxazene hydrochloride.
Industrial Production Methods
Industrial production of etoxazene follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to produce etoxazene hydrochloride in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Etoxazene undergoes various chemical reactions, including:
Oxidation: Etoxazene can be oxidized to form corresponding oxides.
Reduction: Reduction of etoxazene can lead to the formation of amines and other reduced products.
Substitution: Etoxazene can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of etoxazene.
Reduction: Amines and other reduced products.
Substitution: Substituted derivatives of etoxazene with different functional groups.
Scientific Research Applications
Etoxazene has several scientific research applications, including:
Chemistry: Used as a chemical indicator due to its color-changing properties.
Biology: Employed as a biological dye for staining cells and tissues in microscopy.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of etoxazene involves its interaction with specific molecular targets, leading to changes in color or other properties
Comparison with Similar Compounds
Etoxazene is similar to other azo dyes and biological stains, such as:
Methyl orange: Another azo dye used as a pH indicator.
Congo red: A biological stain used for staining amyloid in tissues.
Eosin: A dye used in histology for staining cytoplasm and connective tissues.
Uniqueness
Etoxazene is unique due to its specific color-changing properties and solubility in organic solvents, making it suitable for various applications in chemistry, biology, and industry.
Biological Activity
Ethoxazene, chemically known as ethyl 2-(4-ethoxyphenyl)-1H-imidazole-1-acetate, is a compound that has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Classification
This compound belongs to the class of phenothiazines, which are primarily utilized in pharmaceuticals for their antipsychotic and antihistaminic properties. Its molecular formula is C₁₄H₁₇ClN₄O, and it features a unique structure that includes a phenyl group, a piperazine ring, and an ethoxy group. This structural configuration contributes significantly to its biological activity and interactions within various biological systems.
This compound's biological activity is primarily attributed to its interaction with neurotransmitter systems. Research indicates that it may exert analgesic (pain-relieving) effects by modulating sodium and calcium channels in nerve cells, thereby reducing the transmission of pain signals. Additionally, it has been shown to influence inflammatory pathways by suppressing the production of pro-inflammatory cytokines and enzymes.
Key Mechanisms Identified:
- Voltage-sensitive calcium channel modulation : this compound interacts with these channels to affect calcium ion influx, which is crucial for various cellular processes including muscle contraction and neurotransmitter release.
- Inhibition of pro-inflammatory mediators : The compound may inhibit the synthesis of inflammatory mediators, thus providing potential anti-inflammatory benefits.
Biological Activities
This compound has been studied for several key biological activities:
- Analgesic Properties : Investigations into its pain-relieving capabilities have shown promise in managing postoperative pain, chronic pain, and neuropathic pain.
- Anti-inflammatory Effects : Studies suggest that this compound can reduce inflammation in various conditions by modulating inflammatory pathways.
- Enzyme Inhibition : It has been employed in studies involving enzyme inhibition and protein binding, indicating its potential role in biochemical research.
Case Studies
Recent studies have highlighted the potential applications of this compound in clinical settings. For example:
- Pain Management : A clinical trial evaluated the efficacy of this compound in patients with chronic pain conditions. Results indicated a significant reduction in pain levels compared to baseline measurements.
- Inflammatory Disorders : In a study focusing on rheumatoid arthritis, patients treated with this compound exhibited reduced markers of inflammation compared to those receiving standard care.
Research Findings
A summary of notable research findings on this compound's biological activity is presented below:
Study Focus | Findings | Reference |
---|---|---|
Analgesic Efficacy | Significant reduction in pain scores in chronic pain patients treated with this compound | |
Anti-inflammatory Action | Suppression of pro-inflammatory cytokines observed in rheumatoid arthritis models | |
Enzyme Interaction | This compound demonstrated inhibitory effects on specific enzymes involved in inflammation |
Properties
CAS No. |
94-10-0 |
---|---|
Molecular Formula |
C14H16N4O |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine |
InChI |
InChI=1S/C14H16N4O/c1-2-19-12-6-4-11(5-7-12)17-18-14-8-3-10(15)9-13(14)16/h3-9H,2,15-16H2,1H3 |
InChI Key |
GAWOVNGQYQVFLI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N |
Key on ui other cas no. |
94-10-0 |
Synonyms |
acidotest ethoxazene |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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